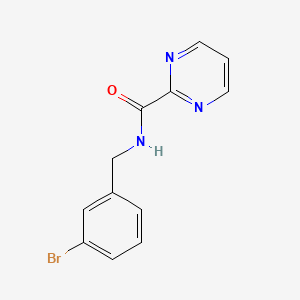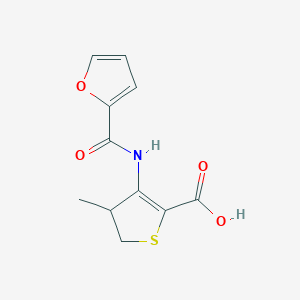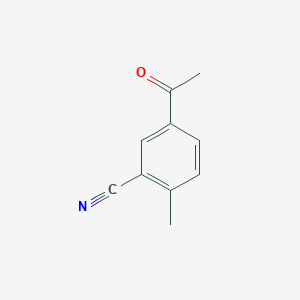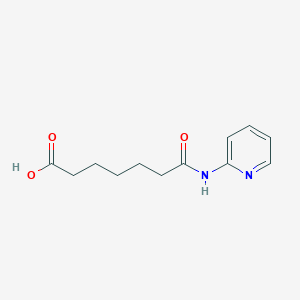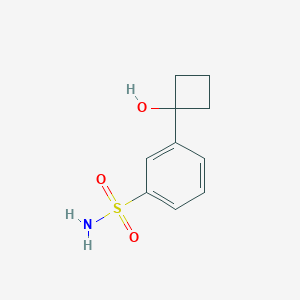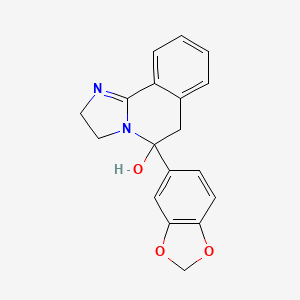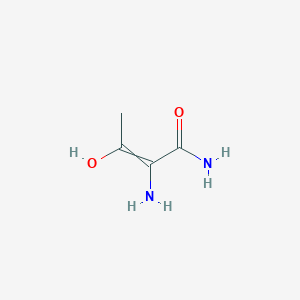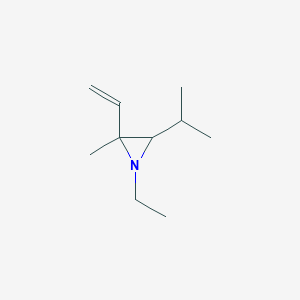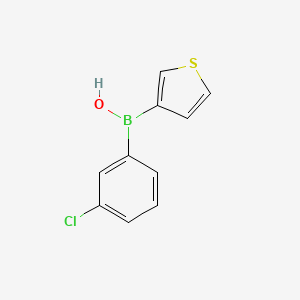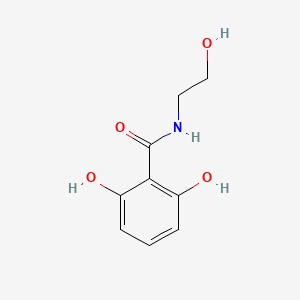
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is characterized by the presence of two hydroxyl groups on the benzene ring and an amide group attached to a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzoic acid with 2-aminoethanol under appropriate conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or water . The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinonoid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or laccase enzymes can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its role in enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can participate in redox reactions, making it an effective antioxidant. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo polymerization reactions also contributes to its role in the formation of biomaterials .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with hydroxyl groups at different positions on the benzene ring.
2-amino-N-(2-hydroxyethyl)benzamide: Contains an amino group instead of hydroxyl groups.
Uniqueness
2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
59012-57-6 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2,6-dihydroxy-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11NO4/c11-5-4-10-9(14)8-6(12)2-1-3-7(8)13/h1-3,11-13H,4-5H2,(H,10,14) |
InChI Key |
CTNJTLPTCMTOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)

